

Use of 4'-(Difluoromethoxy)acetanilide in pharmaceutical intermediate synthesis.

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Compound of Interest

Compound Name: 4'-(Difluoromethoxy)acetanilide

Cat. No.: B1591020

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Application Notes & Protocols

Topic: The Strategic Use of **4'-(Difluoromethoxy)acetanilide** in the Synthesis of Pharmaceutical Intermediates

Abstract

4'-(Difluoromethoxy)acetanilide, also known as N-(4-(difluoromethoxy)phenyl)acetamide, is a pivotal intermediate in modern pharmaceutical synthesis.^[1] Its structure, featuring a difluoromethoxy group, imparts unique physicochemical properties to target molecules, making it a valuable building block in drug discovery and development.^[1] This document provides a detailed guide for researchers on the properties, handling, and application of **4'-(Difluoromethoxy)acetanilide**. It includes a comprehensive, field-tested protocol for its conversion into a subsequent key intermediate, 4-(difluoromethoxy)aniline, which is a precursor for various active pharmaceutical ingredients (APIs), including proton pump inhibitors like pantoprazole.^{[1][2]} The causality behind experimental choices, safety considerations, and analytical validation are explained in detail to ensure reproducible and reliable outcomes.

Core Concepts: Physicochemical Profile and Safety

A thorough understanding of the starting material is fundamental to any successful synthesis.

4'-(Difluoromethoxy)acetanilide is a white to off-white solid at room temperature.^[1] The difluoromethoxy (-OCHF₂) group is a bioisostere of other functionalities and can significantly

modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity. Its incorporation is a strategic choice in medicinal chemistry to enhance pharmacokinetic profiles.

Table 1: Physicochemical and Safety Data for **4'-(Difluoromethoxy)acetanilide**

Property	Value	Source(s)
CAS Number	22236-11-9	[3]
Molecular Formula	C ₉ H ₉ F ₂ NO ₂	[1]
Molecular Weight	201.17 g/mol	[1][4]
Melting Point	114-116 °C	[1][5]
Appearance	White to off-white solid	[1]
Boiling Point	338.6 ± 37.0 °C (Predicted)	[6][7]
Storage	2-8°C, under inert gas	[2][6]
GHS Pictogram	GHS07 (Exclamation mark)	
Hazard Statements	H315, H319, H335	
Precautionary Statements	P280, P305+P351+P338	

Expert Insight: The difluoromethoxy group provides a unique electronic signature compared to a methoxy or trifluoromethoxy group, influencing the reactivity of the aromatic ring. While stable, the compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, particularly when dealing with the powdered form to avoid respiratory irritation.

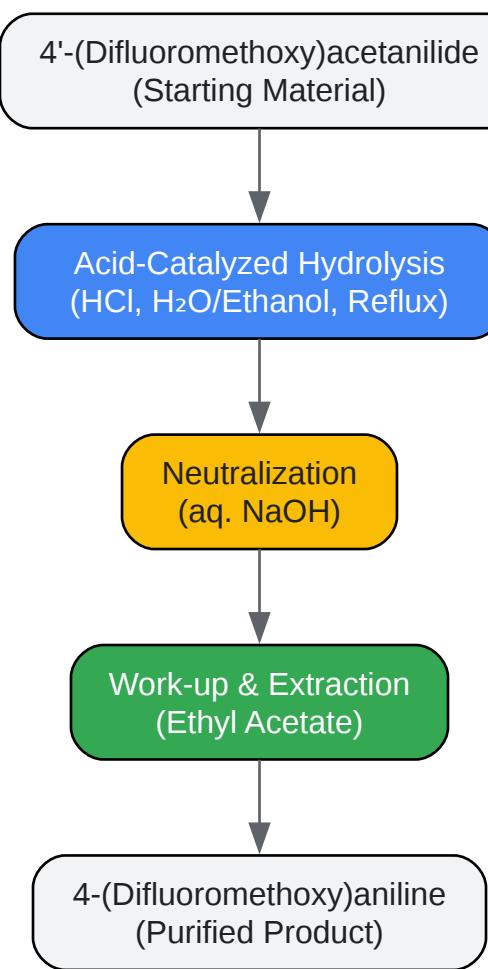
Synthetic Application: Hydrolysis to 4-(Difluoromethoxy)aniline

One of the most critical applications of **4'-(Difluoromethoxy)acetanilide** is its role as a protected aniline. The acetamide group (-NHCOCH₃) serves as an effective protecting group for the amine, rendering it less susceptible to oxidation and directing electrophilic aromatic

substitution.^[8] The following protocol details the deprotection (hydrolysis) of the acetamide to yield 4-(difluoromethoxy)aniline, a versatile intermediate for further elaboration.

Overall Synthetic Workflow

The process involves the acid-catalyzed hydrolysis of the amide bond, followed by neutralization and extraction to isolate the free amine.



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Caption: Workflow for the synthesis of 4-(Difluoromethoxy)aniline.

Protocol: Acid-Catalyzed Hydrolysis

This protocol is designed for a 10-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Principle: The mechanism involves the protonation of the amide carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to yield the protonated amine and acetic acid.

Materials and Reagents:

Reagent	Grade	Quantity	Supplier Example
4'- (Difluoromethoxy)acetanilide	≥98%	10.0 g (49.7 mmol)	Sigma-Aldrich
Hydrochloric Acid (HCl)	Concentrated (37%)	50 mL	Fisher Scientific
Ethanol (EtOH)	200 Proof	100 mL	VWR
Sodium Hydroxide (NaOH)	Pellets	~25 g	EMD Millipore
Ethyl Acetate (EtOAc)	ACS Grade	300 mL	J.T. Baker
Deionized Water	Type II	500 mL	Millipore System
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	Granular	20 g	Acros Organics

Step-by-Step Methodology:

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10.0 g (49.7 mmol) of **4'-(Difluoromethoxy)acetanilide** and 100 mL of ethanol. Stir the mixture to form a slurry.
- **Acid Addition:** Carefully add 50 mL of concentrated hydrochloric acid to the slurry.
 - **Causality Note:** The ethanol acts as a co-solvent to improve the solubility of the starting material. The concentrated acid provides both the catalyst and the aqueous medium for the hydrolysis reaction.

- Reflux: Heat the mixture to reflux (approximately 85-90 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
 - Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting material spot ($R_f \approx 0.3$) and the appearance of the product spot ($R_f \approx 0.6$) indicates completion.
- Cooling and Neutralization: After the reaction is complete, allow the flask to cool to room temperature, then place it in an ice-water bath to cool to 0-5 °C.
- Slowly and carefully neutralize the reaction mixture by adding a pre-chilled 50% (w/v) aqueous solution of sodium hydroxide. Add the base portion-wise with vigorous stirring, monitoring the pH with litmus paper or a pH meter until it reaches pH 9-10.
 - Expert Note: This step is highly exothermic. Slow, controlled addition of the base while cooling is critical to prevent overheating and potential side reactions. The desired product, 4-(difluoromethoxy)aniline, will precipitate as an oil or solid.
- Extraction: Transfer the neutralized mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
 - Trustworthiness: Performing the extraction three times ensures maximum recovery of the product from the aqueous phase. Combine the organic layers.^[9]
- Washing and Drying: Wash the combined organic extracts with 100 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).^[10]
- Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product as an oil or low-melting solid.
- Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water to achieve high purity.

Characterization and Quality Control

Validation of the final product's identity and purity is essential.

Table 2: Expected Analytical Data for 4-(Difluoromethoxy)aniline

Analysis	Expected Result
Appearance	Colorless to pale yellow liquid/oil
Purity (by GC/HPLC)	>98%
¹ H NMR (CDCl ₃ , 400 MHz)	δ ~6.8-7.0 (m, 4H, Ar-H), 6.41 (t, 1H, J=73.5 Hz, -OCHF ₂), 3.7 (br s, 2H, -NH ₂)
FTIR (neat, cm ⁻¹)	~3450, 3360 (N-H stretch), ~1210 (C-O stretch), ~1120 (C-F stretch)

Authoritative Grounding: The characteristic triplet in the ¹H NMR spectrum at ~6.41 ppm with a large coupling constant (~74 Hz) is a definitive signature of the -OCHF₂ proton, confirming the integrity of this crucial functional group throughout the synthesis.

Conclusion

4'-(Difluoromethoxy)acetanilide is a highly valuable and versatile intermediate in pharmaceutical synthesis. The protocol provided herein for its conversion to 4-(difluoromethoxy)aniline is robust, scalable, and founded on established chemical principles. By understanding the rationale behind each step, from reaction mechanism to purification, researchers can confidently and safely utilize this key building block to advance the development of novel therapeutics.

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